Beta-Amyloid (11-25)

Amyloid Structure β-Sheet Topology Solid-State NMR

Select Beta-Amyloid (11-25) for its unique antiparallel β-sheet architecture, a critical differentiator from parallel full-length Aβ fibrils. This 15-mer peptide self-assembles into highly uniform ribbons (5.2 nm × 4.42 nm) with a defined cross-β diffraction pattern, providing unparalleled reproducibility for cryo-EM, ssNMR, and X-ray fiber diffraction studies. Its pH-tunable hydrogen bond registry enables controlled investigation of amyloid polymorphism—an essential experimental lever unavailable with heterogeneous full-length preparations. Choose this well-characterized fragment for rigorous inhibitor screening, ThT/Congo red assay calibration, and bionanotechnology scaffold fabrication.

Molecular Formula
Molecular Weight 1755.0
Cat. No. B1578810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta-Amyloid (11-25)
Molecular Weight1755.0
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beta-Amyloid (11-25): A Model Peptide for Antiparallel β-Sheet Amyloid Fibrils


Beta-Amyloid (11-25) is a 15-amino acid synthetic peptide fragment (sequence: EVHHQKLVFFAEDVG) derived from the central region of the Alzheimer's disease-associated amyloid-β precursor protein (APP) [1]. This fragment has a molecular weight of 1755.1 Da and is widely employed as a model system for investigating the biophysical mechanisms of amyloidogenesis [2]. Its significance lies in its demonstrated capacity to spontaneously self-assemble into well-organized amyloid fibrils in vitro, structures that recapitulate the key pathological hallmarks, including a cross-β diffraction pattern, found in the amyloid plaques characteristic of Alzheimer's disease [3].

Why Generic Substitution of Amyloid Beta Peptide Fragments is Scientifically Unreliable


The selection of amyloid beta (Aβ) peptide fragments for in vitro or in vivo studies cannot be based on simple sequence homology alone. Different Aβ fragments, even those with significant sequence overlap, can exhibit profoundly distinct aggregation pathways, secondary structures, and resulting fibril polymorphs [1]. A peptide's length and precise sequence dictate the specific registry of its intermolecular hydrogen bonds, the parallel or antiparallel orientation of its β-strands, and the kinetics of its self-assembly [2]. For example, the antiparallel β-sheet architecture of Aβ(11-25) fibrils is in stark contrast to the parallel architecture of fibrils formed by the full-length Aβ(1-40) peptide [3]. Consequently, substituting one fragment for another without rigorous validation introduces a critical experimental variable, compromising the reproducibility and interpretability of data related to amyloid aggregation, inhibitor screening, and toxicity studies.

Quantitative Evidence for Beta-Amyloid (11-25) Differentiation: A Comparator-Based Analysis


Unique Antiparallel β-Sheet Architecture: A Direct Contrast to Full-Length Aβ(1-40) Fibrils

Aβ(11-25) fibrils are characterized by a strict antiparallel β-sheet architecture [1]. This is a defining structural feature that distinguishes them from the more complex, often parallel β-sheet organization observed in full-length Aβ(1-40) amyloid fibrils [2]. The antiparallel orientation has been confirmed through solid-state NMR measurements, which further show a highly ordered hydrogen bond registry with no detectable 'registry-shift' defects [3].

Amyloid Structure β-Sheet Topology Solid-State NMR Alzheimer's Disease

pH-Dependent Hydrogen Bond Registry: A Precise Structural Shift vs. Aβ(16-22) Fibrils

The intermolecular hydrogen bond registry in Aβ(11-25) fibrils exhibits a precise, pH-dependent shift, a phenomenon not observed in the simpler Aβ(16-22) fibrils [1]. At pH 7.4, the registry is 17+k ↔ 20-k, whereas at pH 2.4, it shifts to 17+k ↔ 22-k, where 'k' represents the residue offset [2]. Computational models confirm that this shift is driven by changes in electrostatic interactions at the peptide's carboxy terminus .

Fibril Polymorphism pH Dependence Hydrogen Bond Registry Molecular Dynamics

Well-Defined Ribbon Morphology and Dimensions: A Precise Structural Template vs. Full-Length Aβ

Aβ(11-25) forms highly uniform, ribbon-like amyloid fibrils with precisely defined dimensions, as determined by X-ray diffraction and AFM [1]. The β-sheets have a width of 5.2 nm and stack to form ribbons with a thickness of 4.42 nm, with each layer slipping by exactly the length of two amino acid units (0.70 nm) [2]. In contrast, full-length Aβ(1-40) forms more heterogeneous fibrils with a hairpin structure and a wider, less-defined size distribution (typically 5-15 nm) [3].

Fibril Morphology AFM Imaging Structural Biophysics Nanomaterials

Accelerated Aggregation Kinetics via Preformed Dimers: A Distinct Nucleation Mechanism vs. Shorter Fragments

Computational simulations reveal that the aggregation of Aβ(11-25) is considerably accelerated in the presence of preformed dimers, which act as a nucleating template [1]. The system rapidly evolves from a random globular state into three- and four-stranded antiparallel β-sheets [2]. This dimer-accelerated pathway is distinct from the monomeric nucleation mechanisms often described for shorter Aβ fragments like Aβ(16-22), which show a different oligomerization pathway and kinetic profile .

Aggregation Kinetics Nucleation Molecular Dynamics Peptide Assembly

Superior Mass-per-Area Ratio: A Quantitative Distinction from Aβ(14-23) Ribbons

Recent high-resolution imaging and mass-per-length measurements reveal that Aβ(11-25) ribbons possess a higher mass-per-area ratio than those formed by the shorter Aβ(14-23) fragment [1]. Specifically, dark-field transmission electron microscopy (TEM) determined a mass-per-area of 2.9 ± 0.2 kDa/nm² for Aβ(11-25) ribbons, compared to 2.2 ± 0.2 kDa/nm² for Aβ(14-23) . This difference is consistent with the longer sequence and distinct molecular packing in the Aβ(11-25) assembly.

Amyloid Ribbon Mass-per-Length Dark-Field TEM Structural Biology

Optimal Application Scenarios for Beta-Amyloid (11-25) Driven by Structural and Kinetic Differentiation


High-Resolution Structural Biology of Amyloid Fibrils

The well-ordered antiparallel β-sheet architecture and uniform ribbon-like morphology of Aβ(11-25) [1] make it an ideal substrate for high-resolution structural techniques, including solid-state NMR, X-ray fiber diffraction, and cryo-electron microscopy (cryo-EM). Its defined dimensions (5.2 nm sheet width, 4.42 nm ribbon thickness) [2] provide a highly reproducible model for studying the fundamental cross-β motif and for method development, such as magnetic alignment for X-ray diffraction [3].

Controlled Model for Studying Amyloid Polymorphism and pH-Dependent Aggregation

The well-characterized, pH-induced shift in the hydrogen bond registry of Aβ(11-25) [1] provides a controlled in vitro system for investigating the molecular basis of amyloid polymorphism. Researchers can use this system to study how specific changes in supramolecular packing influence fibril stability, ligand binding, and cellular toxicity, without the confounding heterogeneity of full-length Aβ preparations. The ability to toggle between two defined structural states (registry 17+k ↔ 20-k vs. 17+k ↔ 22-k) [2] is a unique and valuable experimental lever.

Calibration Standard for Amyloid-Specific Biophysical Assays

The combination of defined dimensions, high mass-per-area ratio (2.9 kDa/nm²) [1], and characteristic cross-β diffraction pattern [2] positions Aβ(11-25) as a robust positive control and calibration standard. It can be used to validate and benchmark biophysical assays designed to detect or characterize amyloid aggregates, such as Thioflavin T fluorescence, Congo red birefringence, and AFM-based morphological analysis.

Template for Amyloid-Based Nanomaterials

The capacity of Aβ(11-25) to self-assemble into highly ordered, stable ribbons of precise nanoscale dimensions (5.2 nm x 4.42 nm) [1] makes it an attractive building block for bottom-up fabrication in bionanotechnology. Its uniform structure can serve as a template for creating conductive nanowires, organizing functional molecules, or developing novel biomaterials where structural precision at the nanometer scale is paramount.

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